3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
Descripción
BenchChem offers high-quality 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-16(2)19(24-29(27,28)13-12-17-10-8-7-9-11-17)20(26)23-18-14-21(3,4)25-22(5,6)15-18/h7-13,16,18-19,24-25H,14-15H2,1-6H3,(H,23,26)/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQZDPVEIAOCAJ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC(NC(C1)(C)C)(C)C)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NC1CC(NC(C1)(C)C)(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide can be represented as follows:
- Molecular Formula : C20H32N2O4S
- Molecular Weight : 396.5 g/mol
- CAS Number : 1214870-70-8
Its structure consists of a sulfonamide group linked to a phenylethenyl moiety and a tetramethylpiperidine substituent, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino] derivatives exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. They may also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Anti-inflammatory Effects
3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has shown promise in reducing inflammation:
- Mechanism of Action : It appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 70% |
| Half-life | 8 hours |
| Metabolism | Hepatic via CYP450 enzymes |
| Excretion | Renal (urine) |
These pharmacokinetic properties suggest that the compound has favorable absorption and distribution characteristics.
Safety and Toxicology
Preliminary toxicological assessments indicate that 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide exhibits low toxicity in mammalian systems at therapeutic doses. However, further studies are necessary to elucidate long-term effects and potential organ-specific toxicity.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide?
The synthesis involves multi-step reactions, including sulfonamide coupling and stereochemical control. A typical approach includes:
- Step 1 : Reacting 2-amino-3-methylbutanamide with (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Step 2 : Coupling the intermediate with 2,2,6,6-tetramethylpiperidin-4-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Critical factors : Temperature (0–25°C), solvent purity, and exclusion of moisture to prevent side reactions .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for sulfonamide intermediates?
Discrepancies often arise from:
- Reagent quality : Impure (E)-styrylsulfonyl chloride leads to side products. Use freshly distilled reagents or in-situ generation methods .
- Kinetic vs. thermodynamic control : Optimize reaction time (monitored via TLC/HPLC) to favor the desired stereoisomer .
Methodology : Design of Experiments (DoE) to assess interactions between variables (temperature, solvent polarity, catalyst loading) .
Q. What computational strategies predict biological target interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models .
Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .
Q. How to address discrepancies in spectroscopic data across studies?
- Common issues : Solvent-induced shifts in NMR, oxidation during MS analysis.
- Solutions :
Experimental Design Considerations
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH stability : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Oxidative stress : Add HO (0.1–1.0 mM) to simulate in vivo oxidative environments .
Key metrics : Half-life (t) and degradation pathway identification (e.g., sulfonamide cleavage) .
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Assays :
- ADP-Glo™ Kinase Assay : Measure inhibition of ATP-binding kinases (e.g., EGFR, VEGFR2) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle-only groups .
Data Interpretation and Optimization
Q. How to interpret conflicting IC50_{50}50 values in enzyme inhibition studies?
Potential causes:
Q. What strategies optimize solubility for in vivo studies?
- Formulation approaches :
Advanced Characterization Techniques
Q. How to analyze stereochemical purity of the (E)-configured styryl group?
Q. What metabolomic approaches identify phase I/II metabolites?
- LC-MS/MS : Use a C18 column and gradient elution (0.1% formic acid in HO/MeCN) to separate metabolites .
- Data analysis : Employ software (e.g., MetaboLynx) to predict sulfonation, glucuronidation, and N-dealkylation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
